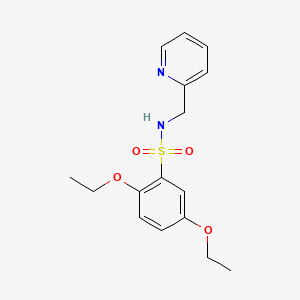![molecular formula C13H13N5 B5781432 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It has been synthesized and extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole is not fully understood. However, it is believed to interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. It has been shown to bind specifically to certain proteins and nucleic acids, making it a valuable tool for studying their structure and function.
Biochemical and Physiological Effects:
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to induce changes in gene expression. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole in lab experiments include its high purity, specificity, and versatility. It can be used in a variety of experiments to study the structure and function of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole. One direction is to study its potential applications in drug development. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another direction is to study its interactions with other molecules, such as lipids and carbohydrates, to gain a better understanding of its mechanism of action. Additionally, further studies are needed to determine its potential toxicity and to develop safer handling and storage methods.
Conclusion:
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole is a valuable chemical compound for scientific research. Its synthesis method has been optimized to obtain high-quality product for use in a variety of experiments. It has been shown to have biochemical and physiological effects and has potential applications in drug development. However, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-diamine with sodium azide in the presence of a copper catalyst. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized to obtain high-quality product for scientific research purposes.
Applications De Recherche Scientifique
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole has been extensively studied for its potential applications in scientific research. It has been used as a probe to study the binding properties of proteins and nucleic acids. It has also been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-10-3-4-11(2)18(10)13-7-5-12(6-8-13)17-9-14-15-16-17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCKAACYZWRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)




![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)
